

An In-depth Technical Guide on 6-Amino-1,3-benzodioxole-5-carbonitrile

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Compound of Interest

Compound Name: 6-Amino-1,3-benzodioxole-5-carbonitrile

Cat. No.: B067016

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CAS Number: 187164-87-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Amino-1,3-benzodioxole-5-carbonitrile**, a heterocyclic aromatic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide presents its fundamental properties alongside a discussion of the general synthesis, characterization, and potential biological significance of the broader class of amino-benzodioxole derivatives.

Chemical Identity and Properties

6-Amino-1,3-benzodioxole-5-carbonitrile is a substituted benzodioxole derivative. The benzodioxole moiety is a common scaffold in natural products and pharmacologically active molecules. The presence of an amino group and a nitrile group suggests its potential as a versatile intermediate for the synthesis of more complex heterocyclic systems.

Property	Value	Source
CAS Number	187164-87-0	[1][2][3]
Molecular Formula	C ₈ H ₆ N ₂ O ₂	[1]
Molecular Weight	162.15 g/mol	[1]
Synonyms	6-Aminobenzo[d][1][2]dioxole-5-carbonitrile, 6-Amino-1,3-benzodioxol-5-yl cyanide	[1]

Synthesis and Reaction Pathways

While a specific, detailed experimental protocol for the synthesis of **6-Amino-1,3-benzodioxole-5-carbonitrile** is not readily available in the reviewed literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A common approach to introduce an amino group ortho to a directing group on a benzene ring involves the nitration of a suitable precursor followed by reduction.

A hypothetical synthesis workflow is presented below:

Caption: Hypothetical synthesis of **6-Amino-1,3-benzodioxole-5-carbonitrile**.

Characterization

Detailed spectroscopic data (NMR, IR, MS) for **6-Amino-1,3-benzodioxole-5-carbonitrile** are not available in the public domain. However, based on its structure, the following characteristic signals would be expected:

- ¹H NMR: Aromatic protons in the benzodioxole ring system, a singlet for the methylenedioxy protons (-O-CH₂-O-), and a broad singlet for the amino (-NH₂) protons.
- ¹³C NMR: Aromatic carbons, a carbon signal for the nitrile group (-C≡N), and a signal for the methylenedioxy carbon.
- IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amino group, C≡N stretching of the nitrile group, and C-O stretching of the ether linkages in the dioxole

ring.

- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Potential Biological Significance and Drug Development Applications

The 1,3-benzodioxole scaffold is a key structural motif in numerous biologically active compounds, exhibiting a wide range of pharmacological activities. Derivatives of this scaffold have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.

The amino and nitrile functionalities on **6-Amino-1,3-benzodioxole-5-carbonitrile** make it a valuable building block for the synthesis of various heterocyclic compounds, such as pyrimidines, pyrazoles, and quinolines, which are known to possess diverse biological activities.

Given the established role of various kinase signaling pathways in diseases like cancer, novel heterocyclic compounds derived from **6-Amino-1,3-benzodioxole-5-carbonitrile** could potentially be designed as kinase inhibitors. A conceptual signaling pathway that could be targeted by such derivatives is illustrated below:

Caption: Conceptual targeting of a kinase cascade by a potential inhibitor.

Conclusion

6-Amino-1,3-benzodioxole-5-carbonitrile represents a chemical scaffold with significant potential for the development of novel therapeutic agents. While specific research on this compound is limited, the well-documented biological activities of related benzodioxole derivatives underscore the importance of further investigation into its synthetic derivatization and pharmacological evaluation. The information provided in this guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this and similar molecules in the field of drug discovery. Further experimental work is necessary to fully elucidate its properties and biological activity.

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References

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